Glutaminase C-IN-1 mechanism of action
Glutaminase C-IN-1 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Glutaminase C-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C-IN-1, also widely known as Compound 968, is a potent, cell-permeable, and reversible allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2] In many cancer cells, a metabolic shift known as the "Warburg effect" leads to an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction."[2][3] GAC is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[3][4] This process provides cancer cells with essential metabolic intermediates for the TCA cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[5][6] Consequently, GAC has emerged as a significant therapeutic target. Glutaminase C-IN-1 selectively inhibits the growth of cancer cells by disrupting their glutamine metabolism, showing minimal effect on their normal counterparts.[1][5][7] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols for Glutaminase C-IN-1.
Core Mechanism of Action
Glutaminase C-IN-1 functions as an allosteric inhibitor, meaning it binds to a site on the GAC enzyme distinct from the glutamine-binding active site.[1][4] Kinetic studies have confirmed that the inhibitor does not compete with the substrate, glutamine.[4] The binding site is believed to be a pocket formed at the interface where GAC monomers come together to form dimers and tetramers.[3][4]
The activation of GAC involves a conformational change from an inactive dimer to an active tetramer.[4] Glutaminase C-IN-1 preferentially binds to the monomeric or dimeric state of GAC, effectively trapping the enzyme in an inactive conformation and preventing the formation of the active tetramer.[1][3] This inhibition of GAC blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways crucial for cancer cell proliferation and survival.[1]
Quantitative Data
The inhibitory potency of Glutaminase C-IN-1 has been quantified both biochemically against the isolated enzyme and in various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference(s) |
| Biochemical IC₅₀ | Glutaminase C (GAC) | ~2.5 µM | [1] |
| Cellular IC₅₀ | HEY (Ovarian Cancer) | 8.9 ± 1.1 µM | [5] |
| SKOV3 (Ovarian Cancer) | 29.1 ± 4.1 µM | [5] | |
| IGROV1 (Ovarian Cancer) | 3.5 ± 1.15 µM | [5] | |
| Ishikawa (Endometrial Cancer) | ~25 µM | [7] | |
| Hec-1B (Endometrial Cancer) | ~25 µM | [7] | |
| MDA-MB231 (Breast Cancer) | ≤ 10 µM | [2] | |
| SKBR3 (Breast Cancer) | ≤ 10 µM | [2] | |
| In Vivo Dosage | Mouse Xenograft Model (P-493 B) | 200 µ g/injection (i.p.) | [8] |
Cellular and Signaling Consequences
Inhibition of GAC by Glutaminase C-IN-1 initiates a cascade of cellular events stemming from metabolic disruption. This primarily affects cancer cells that are highly dependent on glutamine.
-
Metabolic Stress and ROS Production: By blocking glutaminolysis, the inhibitor depletes the intracellular pool of glutamate. This impairs the synthesis of glutathione (GSH), a major cellular antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[7]
-
Cell Cycle Arrest: Treatment with Glutaminase C-IN-1 induces G1 phase cell cycle arrest in cancer cells. This is often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27 and a decrease in cyclins such as Cyclin D1.[5][7]
-
Induction of Apoptosis: The accumulation of metabolic and oxidative stress ultimately triggers programmed cell death, or apoptosis. This is evidenced by increased Annexin-V staining in treated cells.[5][7]
-
Modulation of Signaling Pathways: The metabolic reprogramming caused by GAC inhibition impacts key oncogenic signaling pathways. The mTOR pathway, a central regulator of cell growth and metabolism, is often inhibited.[5][7] Additionally, ER stress pathways can be activated, indicated by the upregulation of markers like BiP and PERK.[5] The inhibitor's action is particularly relevant in cancers driven by oncogenes like c-Myc and Rho GTPases , which are known to upregulate glutaminase expression and drive glutamine addiction.[5]
Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol measures the enzymatic activity of GAC by quantifying its product, glutamate.
-
Principle: GAC converts glutamine to glutamate. In a coupled reaction, glutamate dehydrogenase (GDH) uses glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The increase in NADH is measured by absorbance at 340 nm.[9]
-
Materials:
-
Recombinant human GAC protein
-
Glutaminase C-IN-1 (dissolved in DMSO)
-
L-Glutamine solution
-
Assay Buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6
-
Initiation Buffer: 150 mM Potassium Phosphate (KPᵢ)
-
Quenching Solution: 2.4 M Hydrochloric Acid (HCl)
-
GDH Reaction Mix: 130 mM Tris-HCl (pH 9.4), 1.79 mM β-NAD⁺, 7.5 units/mL GDH, 2% hydrazine monohydrate
-
-
Procedure:
-
Prepare the GAC reaction mixture in a microplate well by combining 50 nM recombinant GAC, 20 mM glutamine, and the desired concentration of Glutaminase C-IN-1 in Assay Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 2%).
-
Initiate the reaction by adding the Initiation Buffer (150 mM KPᵢ).
-
Incubate at room temperature for 10 minutes.
-
Stop the reaction by adding the Quenching Solution.
-
In a separate plate, add the GDH Reaction Mix.
-
Transfer an aliquot of the quenched GAC reaction to the plate containing the GDH Reaction Mix.
-
Incubate at room temperature for 1 hour.
-
Measure the absorbance at 340 nm using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic function.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase C-IN-1 - Nordic Biosite [nordicbiosite.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
